molecular formula C9H16N2O6 B12663343 Einecs 285-859-1 CAS No. 85153-75-9

Einecs 285-859-1

Cat. No.: B12663343
CAS No.: 85153-75-9
M. Wt: 248.23 g/mol
InChI Key: DJKGCEGBSKHVHU-KGYXYDFRSA-N
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Preparation Methods

The preparation of Einecs 285-859-1 involves the synthesis of 5-oxo-L-proline and L-threonine, followed by their combination in a 1:1 ratio. The synthetic route typically involves the following steps:

    Synthesis of 5-oxo-L-proline: This can be achieved through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Synthesis of L-threonine: L-threonine is commonly produced through fermentation processes using microorganisms such as Escherichia coli or Corynebacterium glutamicum.

    Combination of 5-oxo-L-proline and L-threonine: The two compounds are combined in a 1:1 molar ratio under mild conditions to form the final product.

Industrial production methods for this compound may involve large-scale fermentation and chemical synthesis processes, followed by purification and quality control steps to ensure the desired purity and composition.

Chemical Reactions Analysis

Einecs 285-859-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or ethanol, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 285-859-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 285-859-1 involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence metabolic pathways, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes such as protein synthesis, energy metabolism, and signal transduction .

Comparison with Similar Compounds

Einecs 285-859-1 can be compared with other similar compounds, such as:

    5-oxo-L-proline: A precursor in the synthesis of this compound, known for its role in the gamma-glutamyl cycle.

    L-threonine: Another precursor, an essential amino acid involved in protein synthesis and metabolic processes.

    5-oxo-L-proline, compound with L-serine (11): Similar to this compound but with L-serine instead of L-threonine, used in similar applications.

The uniqueness of this compound lies in its specific combination of 5-oxo-L-proline and L-threonine, which imparts distinct chemical and biological properties .

Properties

CAS No.

85153-75-9

Molecular Formula

C9H16N2O6

Molecular Weight

248.23 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3.C4H9NO3/c7-4-2-1-3(6-4)5(8)9;1-2(6)3(5)4(7)8/h3H,1-2H2,(H,6,7)(H,8,9);2-3,6H,5H2,1H3,(H,7,8)/t3-;2-,3+/m01/s1

InChI Key

DJKGCEGBSKHVHU-KGYXYDFRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(C(C(=O)O)N)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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